molecular formula C19H12N2O4S B2832468 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-84-7

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2832468
CAS No.: 900136-84-7
M. Wt: 364.38
InChI Key: WICBWCBTRKSFIX-UHFFFAOYSA-N
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Description

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both anthracene and pyridine moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes oxidation to form 9,10-anthraquinone. This intermediate is then reacted with a sulfonamide derivative and a pyridine compound under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthracene derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying biological pathways and interactions at the molecular level.

Medicine

Potential medical applications include its use as a precursor for drug development. Its structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    9,10-anthraquinone: A simpler derivative of anthracene with similar oxidation properties.

    Pyridine derivatives: Compounds containing the pyridine ring, which share some chemical reactivity with 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide.

Uniqueness

What sets this compound apart is its combination of anthracene and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

9,10-dioxo-N-pyridin-4-ylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-18-14-3-1-2-4-15(14)19(23)17-11-13(5-6-16(17)18)26(24,25)21-12-7-9-20-10-8-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICBWCBTRKSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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